molecular formula C5H4F3N B6235795 rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans CAS No. 2408935-69-1

rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans

Cat. No.: B6235795
CAS No.: 2408935-69-1
M. Wt: 135.1
InChI Key:
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Description

rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans: is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and a nitrile group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans typically involves the cyclopropanation of alkenes using reagents such as diazo compounds in the presence of transition metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Amides, esters, thioesters.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, cyclopropane derivatives are studied for their potential biological activity. They can serve as enzyme inhibitors or as probes to study enzyme mechanisms due to their strained ring structure.

Medicine

In medicinal chemistry, such compounds are investigated for their potential as pharmaceutical agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making these compounds attractive candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
  • rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-methanol
  • rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-amine

Uniqueness

rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans is unique due to the presence of both the trifluoromethyl and nitrile groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications.

Properties

CAS No.

2408935-69-1

Molecular Formula

C5H4F3N

Molecular Weight

135.1

Purity

95

Origin of Product

United States

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